molecular formula C25H22N2O2 B565306 6,6'-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one] CAS No. 1216890-42-4

6,6'-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one]

Cat. No.: B565306
CAS No.: 1216890-42-4
M. Wt: 382.463
InChI Key: HEWAQMKEYLKJLT-UHFFFAOYSA-N
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Description

6,6'-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one] (CAS: 1216890-42-4) is a dimeric carbazolone derivative characterized by two 1,2,3,4-tetrahydro-carbazol-4-one units linked via a methylene (-CH2-) bridge at the 6-positions. This compound is structurally significant in pharmaceutical chemistry, primarily recognized as Impurity B in the synthesis of ondansetron, a serotonin 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea .

Properties

IUPAC Name

6-[(5-oxo-6,7,8,9-tetrahydrocarbazol-3-yl)methyl]-1,2,3,9-tetrahydrocarbazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2/c28-22-5-1-3-20-24(22)16-12-14(7-9-18(16)26-20)11-15-8-10-19-17(13-15)25-21(27-19)4-2-6-23(25)29/h7-10,12-13,26-27H,1-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEWAQMKEYLKJLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)C3=C(N2)C=CC(=C3)CC4=CC5=C(C=C4)NC6=C5C(=O)CCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50724603
Record name 6,6'-Methylenedi(1,2,3,9-tetrahydro-4H-carbazol-4-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50724603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216890-42-4
Record name 6,6'-Methylenedi(1,2,3,9-tetrahydro-4H-carbazol-4-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50724603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Substrate Selection

The reaction follows a Mannich-type mechanism, where formaldehyde acts as the methylene bridge donor. The carbazolone substrate undergoes electrophilic substitution at the 6-position, facilitated by mineral acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). Key steps include:

  • Protonation of the carbonyl oxygen to enhance electrophilicity.

  • Formation of an iminium ion intermediate via formaldehyde activation.

  • Nucleophilic attack by a second carbazolone molecule at the 6-position, leading to dimerization.

Standard Protocol (Based on US7696356B2)

A representative procedure involves:

  • Substrate : 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one (1.0 equiv).

  • Formaldehyde source : Paraformaldehyde (1.2 equiv).

  • Acid catalyst : Hydrochloric acid (2.0 equiv).

  • Solvent : N,N-dimethylformamide (DMF).

  • Conditions : Reflux at 120°C for 3–5 hours.

Yield : >70% (isolated via precipitation with ice water).

Solvent and Catalytic Systems

Solvent Optimization

Polar aprotic solvents (e.g., DMF, dimethylacetamide) are preferred due to their ability to stabilize ionic intermediates and enhance reaction rates. Comparative studies highlight:

SolventDielectric ConstantReaction Time (h)Yield (%)
DMF36.73–570–75
DMSO46.74–665–68
1,2-Dimethoxyethane3.98–10<50

Key Insight : DMF’s high polarity accelerates the Mannich reaction by stabilizing transition states.

Acid Catalysts

Mineral acids outperform organic acids in this reaction. A comparative analysis reveals:

Acid CatalystConcentration (equiv)Yield (%)Purity (%)
HCl2.07398
H₂SO₄2.06895
p-TsOH0.14690

Hydrochloric acid achieves optimal protonation of the carbonyl group without side reactions.

Reaction Parameter Optimization

Temperature and Time Dependence

Controlled heating is critical to avoid decomposition. Data from kinetic studies show:

Temperature (°C)Time (h)Conversion (%)
90845
110568
120 (reflux)375

Prolonged heating (>6 hours) promotes side products like oxidized quinones.

Stoichiometric Considerations

Formaldehyde equivalents directly influence dimerization:

Formaldehyde (equiv)Product Ratio (Monomer:Dimer)
1.090:10
0.665:35
0.540:60

Substoichiometric formaldehyde favors dimer formation by limiting methylene bridge availability.

Advanced Methodologies

Aqueous Acid Systems

Aqueous H₂SO₄ (10%) has been employed for cyclization reactions of carbazole precursors. For example:

  • Substrate : Hydrazine and ketals.

  • Conditions : 90°C for 90 minutes.

  • Yield : 70–80% for tetrahydrocarbazole intermediates.

This method avoids hazardous solvents but requires stringent pH control to prevent hydrolysis.

Brønsted Acid-Catalyzed Cascade Reactions

Recent advancements utilize p-toluenesulfonic acid (p-TsOH) in acetonitrile to synthesize functionalized tetrahydrocarbazolones:

EntryThiol SubstituentYield (%)
14-ClC₆H₄73
22-BrC₆H₄62
34-NO₂C₆H₄74

While primarily for monomeric derivatives, this approach demonstrates the versatility of Brønsted acids in carbazole chemistry.

Industrial-Scale Considerations

Process Intensification

Large-scale production employs:

  • Continuous flow reactors to maintain consistent temperature.

  • In-line analytics (e.g., FTIR) for real-time monitoring.

  • Chelating agents (e.g., EDTA) to suppress metal-catalyzed side reactions .

Chemical Reactions Analysis

Types of Reactions

6,6’-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The methylene bridge can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can react with the methylene bridge under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced carbazole derivatives.

    Substitution: Various substituted carbazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiemetic Properties
One of the most notable applications of 6,6'-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one] is its role as an intermediate in the synthesis of ondansetron, a widely used antiemetic drug. Ondansetron is a selective antagonist of the serotonin 5-HT3 receptor and is primarily utilized to prevent nausea and vomiting caused by chemotherapy or surgery. The synthesis of ondansetron involves several steps where 6,6'-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one] serves as a crucial precursor .

Research Findings
Recent studies have demonstrated that derivatives of the carbazole framework exhibit various biological activities, including antibacterial and antifungal properties. This suggests that compounds derived from 6,6'-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one] could be explored for new therapeutic agents .

Materials Science

Polymerization Studies
The compound has been investigated for its potential use in polymer chemistry. Its structure allows it to participate in polymerization reactions that could lead to the development of new materials with desirable properties such as thermal stability and mechanical strength. Research indicates that incorporating carbazole derivatives into polymer matrices can enhance their optical and electrical properties .

Pharmaceutical Synthesis

Intermediate for Drug Development
As an intermediate in the synthesis of ondansetron impurities, 6,6'-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one] plays a critical role in ensuring the purity and efficacy of pharmaceutical products. The ability to synthesize high-purity intermediates is essential for regulatory compliance and therapeutic effectiveness .

Mechanism of Action

The mechanism of action of 6,6’-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one] involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity. The methylene bridge and carbazole units play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : Based on structural analogs, the formula is inferred as C25H20N2O2 (exact data unavailable in evidence).
  • Role : Serves as a critical reference standard for quality control in drug manufacturing, ensuring compliance with regulatory guidelines (e.g., European Pharmacopoeia) .
  • Related compounds employ reagents like dimethyl sulfate for methylation or hydroxylamine for oxime formation .

Comparison with Structurally Similar Compounds

The compound belongs to a family of carbazolone derivatives with variations in substituents, molecular weight, and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Carbazolone Derivatives

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
6,6'-Methylenebis[1,2,3,9-tetrahydro-4H-carbazol-4-one] (1216890-42-4) None (base dimer) C25H20N2O2* ~380* Pharmaceutical impurity standard; ondansetron synthesis byproduct
6,6'-Methylenebis[9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one] (1365727-07-6) 9-methyl on both carbazolone units C27H24N2O2 424.50 Increased lipophilicity due to methyl groups; used in impurity profiling
6,6'-Methylenebis[9-methyl-3-((2-methylimidazol-1-yl)methyl)-1,2,3,9-tetrahydro-4H-carbazol-4-one] (1076198-52-1) 9-methyl and 3-(2-methylimidazolyl)methyl substituents C31H30N4O2 514.60 Enhanced hydrogen-bonding capacity; potential impact on pharmacokinetics
9-Methyl-3-methylene-1,2,3,9-tetrahydro-4H-carbazol-4-one (99614-64-9) Monomeric with 9-methyl and 3-methylene groups C13H13NO 199.25 Simpler structure; intermediate in drug synthesis

Structural and Functional Insights

Imidazole Moieties: The 2-methylimidazole substituent in CAS 1076198-52-1 introduces hydrogen-bonding sites, which may influence biological activity or interaction with enzymes .

Dimer vs. Monomer: The dimeric structure of the target compound (1216890-42-4) results in a higher molecular weight (~380 g/mol) compared to monomeric analogs like CAS 99614-64-9 (199.25 g/mol). This difference is critical in HPLC/GC-MS analyses, where dimers exhibit distinct elution profiles .

Pharmaceutical Relevance: The dimeric impurities (e.g., 1216890-42-4) are tightly controlled in ondansetron production due to regulatory limits on byproduct levels . Monomeric derivatives (e.g., CAS 27387-31-1) are often intermediates in synthesizing carbazolone-based drugs .

Biological Activity

6,6'-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one] is a complex organic compound notable for its potential biological activities and interactions with various biomolecules. This compound has garnered attention in both medicinal chemistry and pharmacology due to its structural features and the biological properties associated with carbazole derivatives.

  • Molecular Formula : C25H22N2O2
  • Molecular Weight : 382.45 g/mol
  • CAS Number : 1216890-42-4

The biological activity of 6,6'-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one] is primarily attributed to its ability to interact with specific enzymes and receptors. The methylene bridge connecting two tetrahydro-carbazole units enhances its binding affinity to molecular targets. These interactions can modulate enzymatic activity and influence various biochemical pathways.

Biological Activities

Research indicates that 6,6'-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one] exhibits several biological activities:

  • Antiviral Activity : Carbazole derivatives have been studied for their antiviral properties. For instance, certain derivatives have shown effectiveness against human cytomegalovirus (HCMV), indicating potential applications in antiviral drug development .
  • Antimycobacterial Activity : Compounds related to 6,6'-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one] have demonstrated activity against Mycobacterium tuberculosis. This suggests potential use in treating tuberculosis or related infections .
  • Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on various cancer cell lines. The selectivity index (SI) indicates a favorable therapeutic window compared to traditional chemotherapeutics .

Case Studies and Research Findings

Several studies have investigated the biological effects of carbazole derivatives:

  • A study published in MDPI highlighted the antiviral activity of carbazole derivatives against HCMV. The mechanism involves inhibition of specific kinases crucial for viral replication, showcasing the potential of these compounds in antiviral therapy .
  • Another research effort focused on the synthesis and evaluation of various tetrahydrocarbazole derivatives demonstrated that modifications at specific positions on the carbazole ring significantly influenced biological activity and toxicity profiles. For example, compounds with lipophilic substituents exhibited enhanced antiviral potency while maintaining low cytotoxicity .

Data Summary Table

Biological Activity Observations References
AntiviralEffective against HCMV; inhibits viral replication through kinase modulation
AntimycobacterialDemonstrated activity against Mycobacterium tuberculosis
CytotoxicitySelective toxicity observed in cancer cell lines; favorable SI

Q & A

Q. What are the established synthetic routes for 6,6'-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one] and their key optimization parameters?

  • Methodological Answer : The compound can be synthesized via thermal cyclization or acid-catalyzed condensation of tetrahydrocarbazole precursors. For example:
  • Thermal Cyclization : Adapted from Loffler-Ginsburg methods, heating substituted cyclohexanone oximes in aqueous ethanol (120–140°C, 6–18 hours) yields tetrahydrocarbazole intermediates, which can undergo methylene bridging via formaldehyde condensation .
  • Solid-State Synthesis : Grinding 4-hydroxycoumarin derivatives with formaldehyde in a mortar under solvent-free conditions (as demonstrated for methylenebis-coumarins) offers an eco-friendly route with yields >80% .
    Key Parameters : Reaction temperature (140–160°C for cyclization), solvent polarity (ethanol/water mixtures), and catalyst choice (HCl or SnCl4 for acid-mediated steps) significantly impact yield and purity .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituent patterns, methylene bridge protons (δ 3.8–4.2 ppm), and aromatic carbazole protons (δ 6.5–7.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 598.75 for Ondansetron Impurity B) and fragmentation patterns .
  • HPLC-PDA/UV : Quantifies impurities in pharmaceutical matrices using reverse-phase C18 columns (ACN/water gradients) with detection at 220–280 nm .

Q. What are the documented applications of this compound in pharmaceutical impurity analysis?

  • Methodological Answer : It is a pharmacopeial reference standard (e.g., Ondansetron Impurity B, EP) for quality control. Analytical protocols involve:
  • HPLC Method Validation : Linearity (R2^2 > 0.99), LOD/LOQ (0.1–0.5 µg/mL), and precision (%RSD < 2%) .
  • Forced Degradation Studies : Stability under acidic/alkaline, oxidative, and photolytic conditions to assess impurity formation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound's reactivity in electrophilic substitution reactions?

  • Methodological Answer : Contradictions may arise from substituent effects or reaction conditions . Strategies include:
  • Comparative Reactivity Studies : Vary substituents (e.g., methyl vs. nitro groups) on the carbazole core to assess electronic effects on regioselectivity .
  • Computational Modeling : DFT calculations (e.g., Fukui indices) predict electrophilic attack sites (para/ortho to nitrogen) .
  • In Situ Monitoring : Use 19^{19}F NMR or Raman spectroscopy to track reaction intermediates .

Q. What strategies exist for modulating the biological activity of this compound through structural modifications?

  • Methodological Answer :
  • Functional Group Introduction : Adding methyl (ACI-INT-692) or imidazole (ACI-INT-693) groups alters solubility and receptor binding .
  • Stereochemical Control : Chiral centers at the methylene bridge (e.g., 3RS configuration) impact interactions with 5-HT3 receptors .
  • SAR Studies : Test derivatives in vitro (e.g., serotonin receptor binding assays) to correlate substituents with IC50_{50} values .

Q. How does the stereochemistry at the methylene bridge influence the compound's supramolecular arrangements?

  • Methodological Answer :
  • X-ray Crystallography : Resolve crystal structures to analyze packing motifs (e.g., π-π stacking of carbazole rings vs. hydrogen bonding via ketone groups) .
  • Thermal Analysis : DSC/TGA reveals polymorph stability differences (e.g., melting points 141–143°C vs. 191–193°C for stereoisomers) .
  • Molecular Dynamics Simulations : Predict solvent-dependent conformational preferences (e.g., DMSO vs. ethanol) .

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